N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-3735829
CAS Number:
Molecular Formula: C23H30N4O2S
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While LY451646 shares the AMPA receptor modulation activity with N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (although the latter's specific targets are not provided in the excerpts), it's not directly structurally related. The relevance lies in the exploration of alternative AMPA-R potentiators, like HBT1, with potentially improved pharmacological profiles compared to LY451646 [].

LY451395

Compound Description: LY451395 is another AMPA receptor potentiator that, unlike LY451646, demonstrates agonistic effects on AMPA receptors []. This agonistic property is suggested to contribute to its bell-shaped response in BDNF production in primary neurons [].

Relevance: Similar to LY451646, LY451395 is not structurally related to N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Its inclusion highlights the structure-activity relationship challenges in developing AMPA-R potentiators and the desire to identify compounds like HBT1 with reduced agonistic effects to potentially avoid the bell-shaped response [].

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 is a novel AMPA receptor potentiator discovered through a chemical library screening. It exhibits lower agonistic effects compared to LY451395 and LY451646 []. HBT1's binding to the ligand-binding domain of AMPA-R is glutamate-dependent and involves interactions with the S518 residue, contrasting with LY451395's binding mode [].

Relevance: HBT1 exhibits structural similarities to N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Both compounds feature a 4,5,6,7-tetrahydro-1-benzothiophene core with carboxamide and acetamide substituents. The difference lies in the specific groups attached to these substituents. The relevance of HBT1 lies in its potential to serve as a lead compound for developing novel AMPA-R potentiators with reduced agonistic effects, potentially leading to more favorable pharmacological profiles [].

(3S)-1-(4-tert-butylphenyl)-N-((1R)-2-(dimethylamino)-1-phenylethyl)-3-isobutyl-2-oxopyrrolidine-3-carboxamide (OXP1)

Compound Description: OXP1, another novel AMPA-R potentiator discovered in the same study as HBT1, does not exhibit the desired lower agonistic effects. Unlike HBT1, OXP1 shows a bell-shaped response in BDNF production, suggesting a potential binding interaction with a cryptic binding pocket on the AMPA receptor [].

Relevance: OXP1 is not structurally related to N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. It's included to contrast the structure-activity relationship findings within the same research context that identified HBT1 as a potentially more promising lead compound for its lower agonistic profile [].

Properties

Product Name

N-benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

N-benzyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C23H30N4O2S

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C23H30N4O2S/c1-26-11-13-27(14-12-26)16-20(28)25-23-21(18-9-5-6-10-19(18)30-23)22(29)24-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,24,29)(H,25,28)

InChI Key

XOHCSNDGRJYTBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.